Ethyl (2S,4R)-4-Methylpipecolate
Overview
Description
Ethyl (2S,4R)-4-Methylpipecolate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl (2S,4R)-4-Methylpipecolate typically involves the cyclization of appropriate precursors under specific conditions. One method involves the use of ethyl carboxylate hydrochloride and methyl piperidine, which undergo cyclization to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound aims to optimize yield and purity while minimizing costs. This often involves the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The purification process may include crystallization and chromatography techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,4R)-4-Methylpipecolate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2S,4R)-4-Methylpipecolate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl (2S,4R)-4-Methylpipecolate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4R)-4-methylpiperidine-2-carboxylate hydrochloride
- 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride
- 1-Ethylpiperidine-4-carboxylic acid hydrochloride
Uniqueness
Ethyl (2S,4R)-4-Methylpipecolate is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl (2S,4R)-4-methylpiperidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBNOCBWSUHAAA-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](CCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901179419 | |
Record name | 2-Piperidinecarboxylic acid, 4-methyl-, ethyl ester, (2S-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901179419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79199-62-5 | |
Record name | 2-Piperidinecarboxylic acid, 4-methyl-, ethyl ester, (2S-cis)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79199-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Piperidinecarboxylic acid, 4-methyl-, ethyl ester, (2S-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901179419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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